N-(1-methyl-1H-indol-4-yl)nicotinamide
Overview
Description
N-(1-methyl-1H-indol-4-yl)nicotinamide is a useful research compound. Its molecular formula is C15H13N3O and its molecular weight is 251.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.105862047 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Regulation and Disease Therapy
NNMT plays a crucial role in metabolic regulation by impacting nutrient metabolism through its enzymatic activity. It methylates nicotinamide using S-adenosyl methionine as a methyl donor, affecting various metabolic pathways. For instance, NNMT's role in hepatic nutrient metabolism and its correlation with metabolic parameters in both mice and humans suggest its potential as a therapeutic target for metabolic diseases. The enzyme's activity influences glucose and cholesterol metabolism, and its product, 1-methylnicotinamide, has been implicated in metabolic benefits such as reduced serum and liver cholesterol levels (Hong et al., 2015).
Cancer Biology
NNMT's overexpression in various human cancers suggests its contribution to tumorigenesis. It affects the methylation potential of cancer cells, leading to altered epigenetic states and heightened expression of pro-tumorigenic genes. This indicates a direct link between metabolic enzyme deregulation and changes in the methylation landscape of cancer cells, highlighting NNMT's role in cancer biology and its potential as a cancer therapy target (Ulanovskaya et al., 2013).
Therapeutic Potential
The therapeutic potential of targeting NNMT has been explored in the context of metabolic disorders and cancer. Small molecule inhibitors of NNMT have shown promise in modulating insulin sensitivity, glucose levels, and body weight in animal models of obesity and type-2 diabetes. These inhibitors offer a new opportunity for metabolic disease therapy by affecting NNMT's activity and its metabolic consequences (Kannt et al., 2018). Moreover, NNMT inhibitors have been developed with high affinity and selectivity, providing a basis for therapeutic applications in diseases associated with NNMT overexpression (Policarpo et al., 2019).
Properties
IUPAC Name |
N-(1-methylindol-4-yl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18-9-7-12-13(5-2-6-14(12)18)17-15(19)11-4-3-8-16-10-11/h2-10H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOYWZHXKBCVLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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